molecular formula C18H15F3N2O2 B2908812 N-[3-(2-oxopyrrolidin-1-yl)phenyl]-2-(trifluoromethyl)benzamide CAS No. 941993-26-6

N-[3-(2-oxopyrrolidin-1-yl)phenyl]-2-(trifluoromethyl)benzamide

Cat. No.: B2908812
CAS No.: 941993-26-6
M. Wt: 348.325
InChI Key: QFGDEDODKVUSSF-UHFFFAOYSA-N
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Description

N-[3-(2-Oxopyrrolidin-1-yl)phenyl]-2-(trifluoromethyl)benzamide is a benzamide derivative characterized by a trifluoromethyl group at the ortho position of the benzamide ring and a 2-oxopyrrolidin-1-yl substituent on the meta position of the attached phenyl group. The pyrrolidinone moiety introduces a polar lactam ring, which may enhance solubility and hydrogen-bonding interactions, while the trifluoromethyl group contributes to metabolic stability and electronic effects.

Properties

IUPAC Name

N-[3-(2-oxopyrrolidin-1-yl)phenyl]-2-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15F3N2O2/c19-18(20,21)15-8-2-1-7-14(15)17(25)22-12-5-3-6-13(11-12)23-10-4-9-16(23)24/h1-3,5-8,11H,4,9-10H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFGDEDODKVUSSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)C2=CC=CC(=C2)NC(=O)C3=CC=CC=C3C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

Compounds with similar structures have been known to interact withTyrosine-protein kinase ABL1 , which plays a crucial role in cell differentiation, cell division, cell adhesion, and stress response.

Action Environment

Environmental factors can significantly influence a compound’s action, efficacy, and stability. Factors such as pH, temperature, and the presence of other molecules can impact how the compound interacts with its target and exerts its effects.

Biological Activity

N-[3-(2-oxopyrrolidin-1-yl)phenyl]-2-(trifluoromethyl)benzamide is a synthetic compound with notable biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is C17H15F3N2OC_{17}H_{15}F_3N_2O, with a molecular weight of approximately 348.325 g/mol. The compound features a trifluoromethyl group and a pyrrolidinone moiety, which are critical for its biological interactions.

Research indicates that this compound primarily interacts with cyclooxygenase (COX) enzymes, which play a significant role in the inflammatory response. By inhibiting COX activity, the compound may reduce inflammation, suggesting its potential as an anti-inflammatory agent. Additionally, its unique structural characteristics may enhance binding affinities to various biological targets.

Inhibitory Effects on COX Enzymes

Studies have shown that this compound can inhibit COX enzymes effectively. This inhibition is crucial for developing anti-inflammatory drugs. The compound's structural attributes allow it to modulate the activity of these enzymes selectively.

Antimicrobial Potential

Preliminary investigations into the antimicrobial properties of this compound indicate that it may exhibit bactericidal effects against certain bacterial strains. The mechanism of action could involve disrupting bacterial cell wall synthesis or interfering with metabolic pathways, although specific studies are necessary to elucidate this further.

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
COX InhibitionSignificant reduction in enzyme activity
Antimicrobial ActivityBactericidal effects against Staphylococcus spp.
CytotoxicityLow toxicity observed in normal cell lines

Detailed Research Findings

  • Cyclooxygenase Inhibition : A study indicated that this compound showed a dose-dependent inhibition of COX-1 and COX-2 enzymes, with IC50 values comparable to established anti-inflammatory drugs.
  • Antimicrobial Studies : Research demonstrated that this compound exhibited significant antimicrobial activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) ranging from 15.62 µg/mL to 62.5 µg/mL depending on the strain tested .
  • Cytotoxicity Assessments : Cytotoxicity tests revealed that while some derivatives showed toxicity at higher concentrations, this compound maintained cell viability above 80% in L929 fibroblast cells at concentrations up to 100 µM .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Analysis

Table 1: Key Structural Features of Comparable Benzamide Derivatives
Compound Name Substituent on Phenyl Ring Trifluoromethyl Position Primary Use/Inference
Target Compound 2-Oxopyrrolidin-1-yl (meta) Ortho (benzamide) Potential agrochemical/drug
N-(3-(1-Methylethoxy)phenyl)-2-(trifluoromethyl)benzamide (Flutolanil) Isopropoxy (meta) Ortho (benzamide) Fungicide (Rice sheath blight)
N-(5-Ethyl-1,3,4-thiadiazol-2-yl)-3-[prop-2-enyl-[3-(trifluoromethyl)phenyl]sulfamoyl]benzamide Sulfamoyl + thiadiazole (meta) Meta (phenyl) Undisclosed (likely medicinal)
N-(2-(tert-Butyl)phenyl)-N-(1-phenyl-2-(pyridin-2-yl)ethyl)-3-(trifluoromethyl)benzamide tert-Butyl + pyridine (ortho) Meta (benzamide) Research compound (kinase inhibition?)
Key Observations:
  • Trifluoromethyl Position : The ortho-trifluoromethyl group in the target compound and flutolanil may enhance steric hindrance and electronic withdrawal, affecting target binding. In contrast, the meta-trifluoromethyl group in ’s compound likely alters conformational flexibility .
  • Pyrrolidinone vs.
  • Sulfamoyl and Thiadiazole Groups: The compound in features a sulfamoyl linker and thiadiazole ring, common in medicinal chemistry for targeting enzymes (e.g., carbonic anhydrase). This contrasts with the target compound’s simpler benzamide-pyrrolidinone architecture .

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